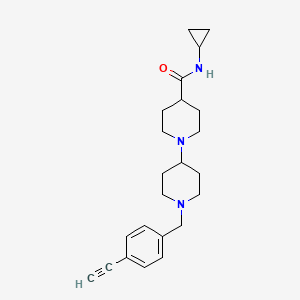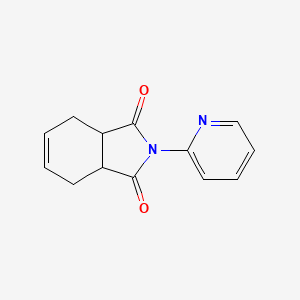
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-745,870, is a selective dopamine D4 receptor antagonist. This compound has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes.
Wirkmechanismus
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of dopamine D4 receptors. Dopamine D4 receptors are G protein-coupled receptors that are primarily located in the prefrontal cortex, striatum, and limbic system. By blocking dopamine D4 receptors, 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride inhibits the downstream signaling pathways that are activated by dopamine D4 receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride are primarily related to its effects on dopamine D4 receptors. By blocking dopamine D4 receptors, this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound can affect the activity of various intracellular signaling pathways that are involved in the regulation of neuronal function and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its high selectivity for dopamine D4 receptors. This allows researchers to selectively block dopamine D4 receptors without affecting other dopamine receptor subtypes. However, one of the limitations of using this compound is its relatively low potency, which requires high concentrations to achieve a significant effect.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate the role of dopamine D4 receptors in other physiological and pathological processes, such as depression, anxiety, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D4 receptor antagonists that can be used in clinical settings. Finally, future research could explore the use of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs to achieve synergistic effects on dopamine D4 receptor signaling.
Synthesemethoden
The synthesis of 1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction between 2,5-dimethylphenol and 1-(4-phenyl-1-piperazinyl)-2-propanone in the presence of sodium borohydride and hydrochloric acid. The reaction yields a white crystalline solid, which is then purified by recrystallization from ethanol to obtain the dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dimethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of dopamine D4 receptors in addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, this compound has been used to study the effects of dopamine D4 receptor antagonists on cognitive function and memory.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-17-8-9-18(2)21(14-17)25-16-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19;;/h3-9,14,20,24H,10-13,15-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCSBMPIUHDHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-2-(4-methoxyphenyl)-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5214472.png)
![8-(4-methylphenyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B5214479.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)

![N-{4-[(4-nitrophenyl)thio]phenyl}-2-phenylacetamide](/img/structure/B5214506.png)
![3-[(4-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5214518.png)

![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)

![4-chloro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5214532.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)